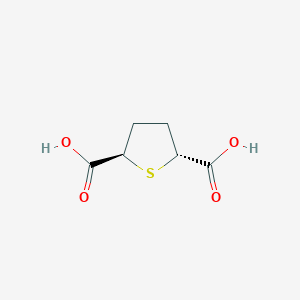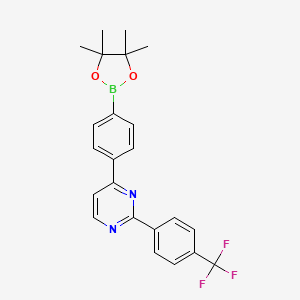
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl groups bearing boronate and trifluoromethyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form a phenol derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine: Similar structure but with a bromine atom instead of the boronate group.
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylpyrimidine: Lacks the trifluoromethyl group.
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylphenyl)pyrimidine: Contains a methyl group instead of the trifluoromethyl group.
Uniqueness
The presence of both the boronate and trifluoromethyl groups in 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine makes it unique. The boronate group allows for versatile chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C23H22BF3N2O2 |
|---|---|
Molekulargewicht |
426.2 g/mol |
IUPAC-Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H22BF3N2O2/c1-21(2)22(3,4)31-24(30-21)18-11-7-15(8-12-18)19-13-14-28-20(29-19)16-5-9-17(10-6-16)23(25,26)27/h5-14H,1-4H3 |
InChI-Schlüssel |
OQBSIZCSUVSNHR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


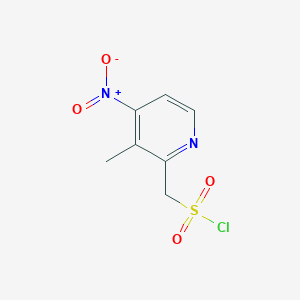
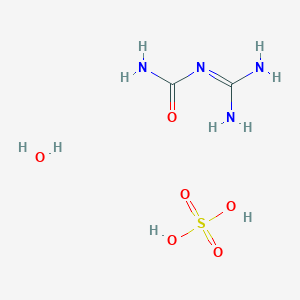
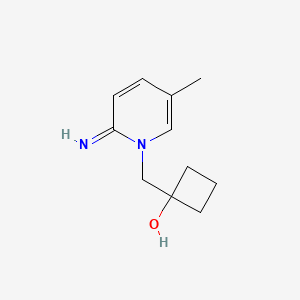
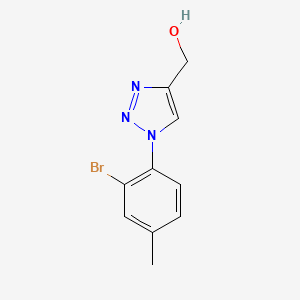

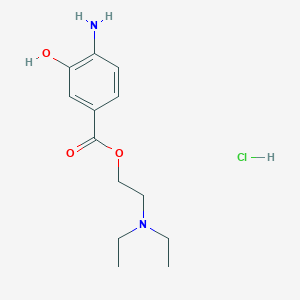
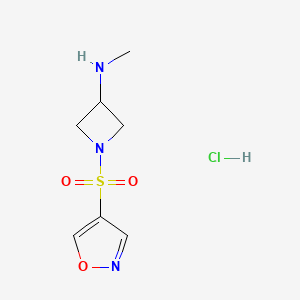

![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)
![2-(tert-Butoxycarbonyl)-5-methoxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13343230.png)


